molecular formula C24H25NO3S2 B587721 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate CAS No. 1391053-24-9

1-Pyrenebutyryl Aminopropyl Methanethiosulfonate

Cat. No.: B587721
CAS No.: 1391053-24-9
M. Wt: 439.588
InChI Key: GHYWVVCHPGNCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate typically involves the reaction of 1-pyrenebutyric acid with aminopropyl methanethiosulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Pyrenebutyryl Aminopropyl Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups in proteins, leading to the formation of stable thioether bonds. This property makes it a valuable tool for labeling and detecting proteins in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, which provides both fluorescence properties and reactivity towards thiol groups. This dual functionality makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

N-(3-methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S2/c1-30(27,28)29-16-4-15-25-22(26)8-3-5-17-9-10-20-12-11-18-6-2-7-19-13-14-21(17)24(20)23(18)19/h2,6-7,9-14H,3-5,8,15-16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYWVVCHPGNCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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